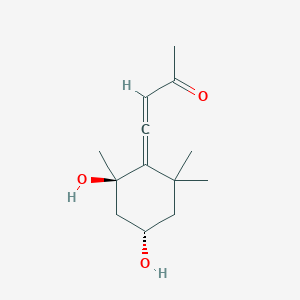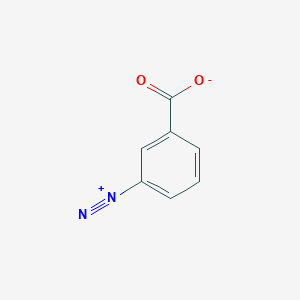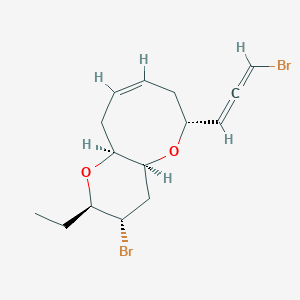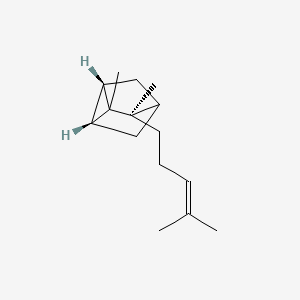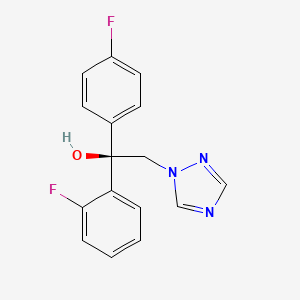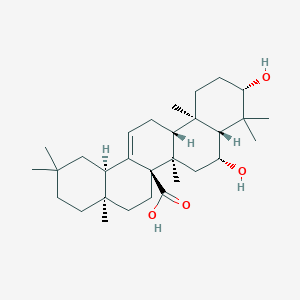
Astilbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Astilbic acid is a natural product found in Astilbe rubra, Astilbe grandis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Asthma and Respiratory Health
Astilbic acid, derived from Astilbe chinensis, has shown potential in treating asthma. Research by Yuk et al. (2011) revealed that astilbic acid can inhibit airway hyperresponsiveness and significantly suppress levels of T-helper 2-type cytokines and inflammatory cells in a mouse model of allergic asthma. This suggests astilbic acid could be a therapeutic candidate for asthma treatment (Yuk et al., 2011).
Anti-inflammatory Properties
Moon et al. (2005) studied the anti-inflammatory activity of astilbic acid and found it inhibits leukotriene C4 generation, which is crucial in regulating various inflammatory processes. This suggests potential benefits for conditions involving inflammation (Moon et al., 2005).
Cancer Research
Zheng et al. (2004) investigated astilbic acid's effects on human colorectal carcinoma cells. They discovered that astilbic acid induces apoptosis in these cells by regulating Bcl-2 and Bax expression and activating the caspase-3 pathway. This points to astilbic acid's potential as a cancer treatment agent (Zheng et al., 2004).
Renal Health and Hyperuricemia
Astilbic acid has been studied for its effects on kidney health and hyperuricemia. Wang et al. (2016) found that astilbin, a compound related to astilbic acid, helps in reducing serum uric acid levels and has a protective role against renal injury in mice. This suggests potential therapeutic applications in hyperuricemia and related kidney issues (Wang et al., 2016).
Antioxidant Activities
Astilbic acid has been recognized for its antioxidant properties. Petacci et al. (2010) showed that astilbin effectively scavenges reactive oxygen species and inhibits peroxidase activity, indicating its role as a potent antioxidant (Petacci et al., 2010).
Metabolic Pathways in Plants
Research by Kindl (1969) highlighted the biosynthesis and metabolism of hydroxyphenylacetic acids in plants, including those derived from the genus Astilbe. This research provides insight into the natural production processes of compounds like astilbic acid (Kindl, 1969).
Propiedades
Nombre del producto |
Astilbic acid |
|---|---|
Fórmula molecular |
C30H48O4 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
(4aR,6aR,6aR,6bR,8R,8aR,10S,12aR,14bR)-8,10-dihydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-13-27(5)14-15-30(24(33)34)18(19(27)16-25)8-9-21-28(6)11-10-22(32)26(3,4)23(28)20(31)17-29(21,30)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21+,22-,23-,27+,28+,29+,30+/m0/s1 |
Clave InChI |
LUJTWDWEYNWTBP-USPQCQLHSA-N |
SMILES isomérico |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C(=O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C(=O)O)C)C |
Sinónimos |
3beta,6beta-dihydroxyolean-12-en-27-oic acid astilbic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



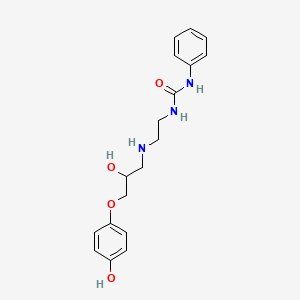
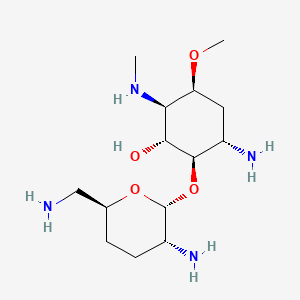
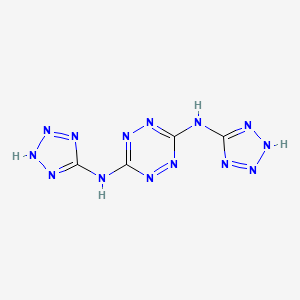
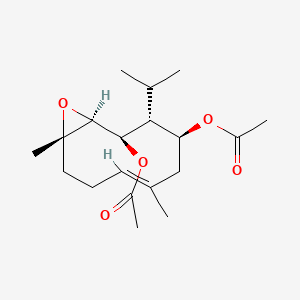
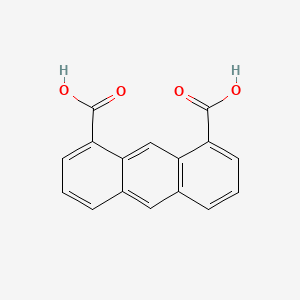
![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)

